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molecular formula C7H14N2 B8704504 2-Methyloctahydropyrrolo[3,4-b]pyrrole

2-Methyloctahydropyrrolo[3,4-b]pyrrole

Cat. No. B8704504
M. Wt: 126.20 g/mol
InChI Key: MNRUCWIWKONNBR-UHFFFAOYSA-N
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Patent
US05202337

Procedure details

17 g (85.7 mmol) of ethyl 3-methyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate together with 100 ml of concentrated hydrochloric acid are refluxed overnight. The mixture is concentrated, the concentrate is taken up in 50 ml of water, and the mixture is rendered alkaline using potassium carbonate and extracted ten times using 50 ml portions of chloroform. The extracts are dried over potassium carbonate and concentrated, and the residue is distilled.
Name
ethyl 3-methyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:9][CH:8]2[CH:4]([CH2:5][N:6](C(OCC)=O)[CH2:7]2)[NH:3]1>Cl>[CH3:1][CH:2]1[CH2:9][CH:8]2[CH:4]([CH2:5][NH:6][CH2:7]2)[NH:3]1

Inputs

Step One
Name
ethyl 3-methyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate
Quantity
17 g
Type
reactant
Smiles
CC1NC2CN(CC2C1)C(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted ten times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts are dried over potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Name
Type
Smiles
CC1NC2CNCC2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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